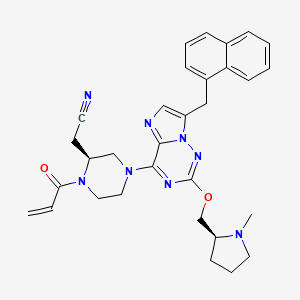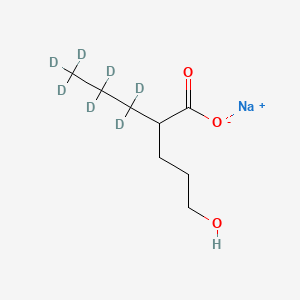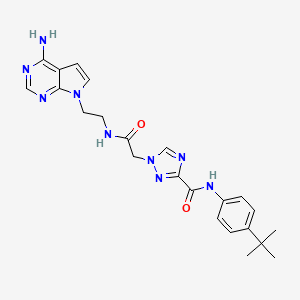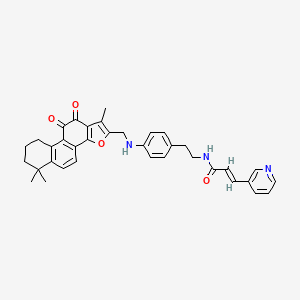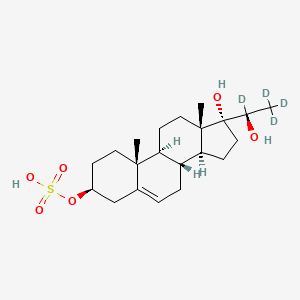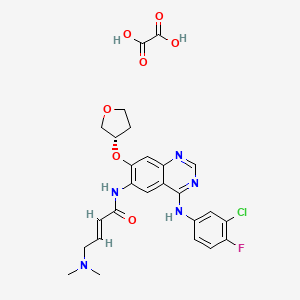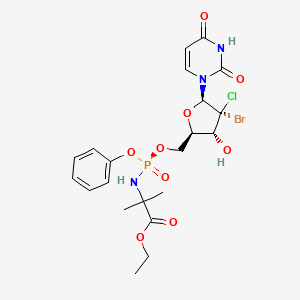
Hcv-IN-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hcv-IN-39 is a compound known for its potential therapeutic applications, particularly in the treatment of hepatitis C virus (HCV) infections. It is a direct-acting antiviral agent that targets specific proteins involved in the replication of the hepatitis C virus, thereby inhibiting its proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-39 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation. These steps require precise control of temperature, pH, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and achieve the desired level of purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches, with each step carefully monitored and controlled.
Continuous Flow Processing: Some steps may be adapted to continuous flow processing, where reactants are continuously fed into the reactor, and products are continuously removed. This method can improve efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hcv-IN-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Hcv-IN-39 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in hepatitis C virus replication and to identify potential targets for antiviral therapy.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of hepatitis C virus infections. Its efficacy and safety are being evaluated in preclinical and clinical studies.
Industry: The compound is used in the development of diagnostic assays and screening tools for hepatitis C virus detection and monitoring.
Mecanismo De Acción
Hcv-IN-39 exerts its effects by targeting specific proteins involved in the replication of the hepatitis C virus. The primary molecular targets include:
NS3/4A Protease: this compound inhibits the activity of the NS3/4A protease, an enzyme essential for the cleavage of viral polyproteins into functional units. This inhibition prevents the formation of mature viral proteins, thereby blocking viral replication.
NS5A Protein: The compound also targets the NS5A protein, which plays a crucial role in viral RNA replication and assembly. By inhibiting NS5A, this compound disrupts the replication complex and reduces viral RNA synthesis.
Comparación Con Compuestos Similares
Hcv-IN-39 is compared with other similar compounds to highlight its uniqueness:
Sofosbuvir: Like this compound, sofosbuvir is a direct-acting antiviral agent that targets the hepatitis C virus. sofosbuvir primarily inhibits the NS5B polymerase, whereas this compound targets both NS3/4A protease and NS5A protein.
Daclatasvir: Daclatasvir is another antiviral agent that targets the NS5A protein. While both this compound and daclatasvir inhibit NS5A, this compound also inhibits NS3/4A protease, providing a broader spectrum of activity.
Grazoprevir: Grazoprevir is an NS3/4A protease inhibitor similar to this compound. this compound’s dual targeting of NS3/4A protease and NS5A protein makes it potentially more effective in inhibiting viral replication.
Similar Compounds
- Sofosbuvir
- Daclatasvir
- Grazoprevir
This compound’s dual targeting mechanism and broad spectrum of activity make it a promising candidate for the treatment of hepatitis C virus infections
Propiedades
Fórmula molecular |
C21H26BrClN3O9P |
|---|---|
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
ethyl 2-[[[(2R,3R,4R,5R)-4-bromo-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C21H26BrClN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21+,36+/m1/s1 |
Clave InChI |
KJDMHQIHCXUXAM-PHHLIPDPSA-N |
SMILES isomérico |
CCOC(=O)C(C)(C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(Cl)Br)O)OC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(Cl)Br)O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


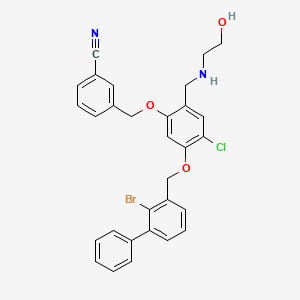
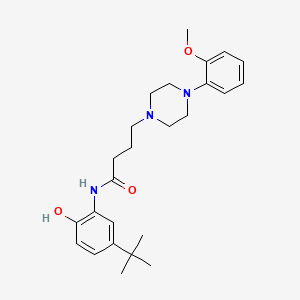
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
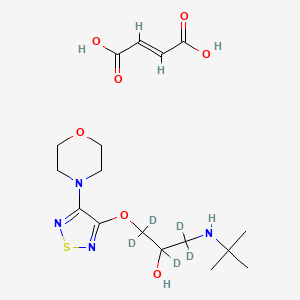

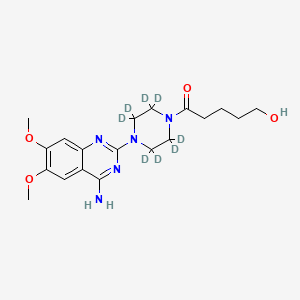
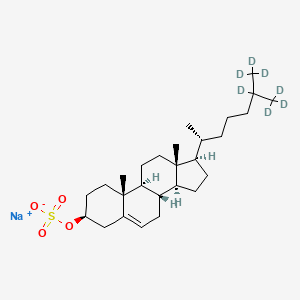
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
